

Application Notes and Protocols for 18-Hydroxycorticosterone Steroid Profiling

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Compound of Interest		
Compound Name:	18-Hydroxycorticosterone	
Cat. No.:	B144385	Get Quote

Introduction

18-Hydroxycorticosterone (18-OHB) is a steroid hormone that serves as a crucial intermediate in the biosynthesis of aldosterone, a key regulator of blood pressure and electrolyte balance.[1][2] The quantification of 18-OHB in biological matrices such as plasma, serum, and urine is vital for the diagnostic workup of endocrine disorders, particularly for differentiating subtypes of primary aldosteronism.[2][3] Given the low physiological concentrations of 18-OHB and the complexity of biological samples, robust and efficient sample preparation is paramount for accurate and reliable analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

This document provides detailed protocols for the most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method for urine samples.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on the sample matrix, required sensitivity, and available equipment. The following table summarizes quantitative performance data from various validated LC-MS/MS methods for **18-Hydroxycorticosterone**.

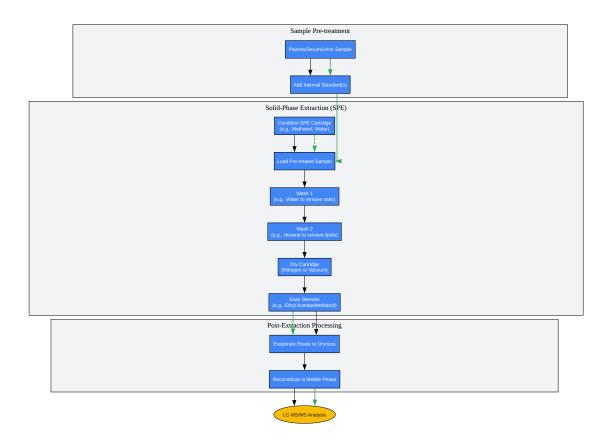


Parameter	Method	Matrix	Value	Reference
Lower Limit of Quantification (LLOQ)	SPE LC-MS/MS	Plasma	20 pg/mL	[3][5]
SPE LC-MS/MS	Urine	25 pg/mL	[4]	_
Dilute-and-Shoot LC-MS/MS	Urine	4.28 nmol/L	[6][7]	
Modified SPE LC-MS/MS	Plasma	0.190 nmol/L	[7]	
Linearity Range	SPE LC-MS/MS	Plasma	20 - 3000 pg/mL	[3][5]
SPE LC-MS/MS	Urine	0.2 - 30 ng/mL	[8]	
Dilute-and-Shoot LC-MS/MS	Urine	4.28 - 8770 nmol/L	[6]	
Extraction Recovery	SPE LC-MS/MS	Urine	86.3% - 114%	[4]
SPE (Automated, C18)	Plasma/Serum	87% - 101%	[9]	
Dilute-and-Shoot LC-MS/MS	Urine	97.8% - 109.2%	[10]	_
Precision (Inter- Assay CV)	SPE (Automated, C18)	Plasma/Serum	≤ 8.25%	[9]
Dilute-and-Shoot LC-MS/MS	Urine	< 3%	[10]	
Modified SPE LC-MS/MS	Plasma	< 6%	[7]	

Experimental Workflows

The following diagrams illustrate the general workflows for Solid-Phase Extraction and Liquid-Liquid Extraction.

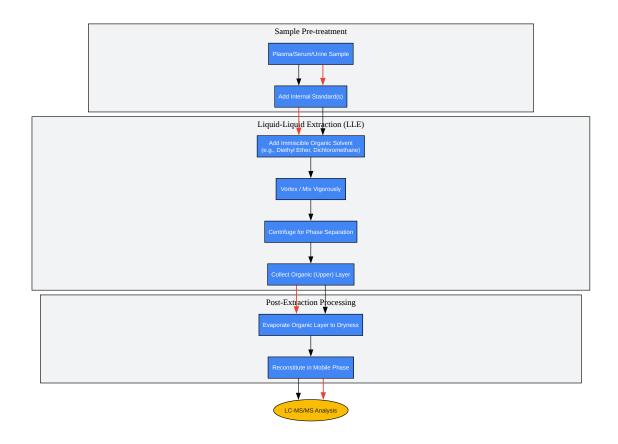




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Caption: General workflow for Solid-Phase Extraction (SPE).





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Caption: General workflow for Liquid-Liquid Extraction (LLE).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma or Serum

This protocol is a generalized method based on common practices using C18 SPE cartridges for the extraction of steroids from plasma or serum.[9]

Materials:

- C18 SPE Cartridges (e.g., 1 mL, 200 mg)
- SPE Vacuum Manifold



- Methanol (LC-MS Grade)
- · Deionized Water
- Hexane (LC-MS Grade)
- Ethyl Acetate (LC-MS Grade)
- Internal Standard (IS) solution (e.g., deuterated 18-OHB)
- Nitrogen evaporator or centrifugal vacuum concentrator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Pre-treatment:
 - Pipette 100-500 μL of plasma or serum into a clean glass tube.
 - Add an appropriate amount of internal standard solution.
 - Vortex for 30 seconds.
- SPE Cartridge Conditioning:
 - Place C18 SPE cartridges onto the vacuum manifold.
 - Condition the cartridges by passing 5-10 mL of methanol through, followed by 5-10 mL of deionized water. Do not allow the cartridges to dry out.[11]
- Sample Loading:
 - Load the pre-treated sample onto the conditioned cartridge.
 - Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a rate of approximately 1 mL/min.[9]



Washing:

- Wash the cartridge with 1-10 mL of deionized water to remove polar interferences like salts.[9]
- Wash the cartridge with 1 mL of hexane to remove non-polar interferences like lipids.
- Dry the cartridge thoroughly under high vacuum or with nitrogen for 5-10 minutes.

Elution:

- Place clean collection tubes inside the manifold.
- Elute the target steroids by adding 2 mL of ethyl acetate or another suitable organic solvent.[9][11] Allow the solvent to pass through slowly to ensure complete elution.
- Dry-down and Reconstitution:
 - Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C or using a centrifugal vacuum concentrator.[11]
 - Reconstitute the dried extract in a specific volume (e.g., 100-200 μL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
 - Vortex for 1 minute to ensure the residue is fully dissolved. Transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine

LLE is a classic technique used to separate analytes based on their differential solubilities in aqueous and immiscible organic solvents.[11][12]

Materials:

- Diethyl Ether or Dichloromethane (LC-MS Grade)
- Internal Standard (IS) solution

Methodological & Application



- Nitrogen evaporator or centrifugal vacuum concentrator
- Vortex mixer
- Centrifuge capable of holding glass tubes
- Glass test tubes

Procedure:

- Sample Pre-treatment:
 - Pipette 200-500 μL of the sample (plasma, serum, or urine) into a glass tube.
 - Add the internal standard solution and vortex briefly.
- Extraction:
 - Add an organic solvent (e.g., diethyl ether) at a 5:1 (v/v) ratio to the sample.
 - Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
 - Allow the layers to separate for 5 minutes.[11]
- Phase Separation:
 - Centrifuge the tubes at 2000-3000 x g for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.
- Collection and Evaporation:
 - Carefully transfer the upper organic layer to a new clean glass tube. For maximum recovery, this extraction step (steps 2-4) can be repeated, and the organic layers pooled.
 [11]
 - Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or in a centrifugal vacuum concentrator.[11]



Reconstitution:

- \circ Reconstitute the dried residue in a known volume (e.g., 100-200 μ L) of the appropriate LC mobile phase.
- Vortex well to dissolve the analyte and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: "Dilute-and-Shoot" for Urine

This simplified method is suitable for urine samples where the concentration of 18-OHB is sufficiently high and the matrix interferences are lower compared to plasma.[6]

Materials:

- Deionized Water
- Methanol (LC-MS Grade)
- · Internal Standard (IS) working solution
- · Vortex mixer
- Centrifuge
- 1.5 mL microcentrifuge tubes

Procedure:

- Sample Preparation:
 - \circ Pipette 50 μ L of urine sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube. [6]
 - Add 100 μL of the internal standard working solution.[6]
 - Add 350 μL of deionized water to dilute the sample.[6]
- Mixing and Clarification:



- Vortex the tube for 5 minutes.[6]
- Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
- Analysis:
 - Carefully transfer the supernatant to an autosampler vial.
 - Inject an aliquot (e.g., 4.0 μL) directly into the LC-MS/MS system for analysis.

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